EGFR Kinase Inhibition Potency: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide HCl vs. Class Baseline
A specific amino-1H-pyrazole amide derivative, which shares the core scaffold of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide, exhibited an IC₅₀ of 101.4 nM against Epidermal Growth Factor Receptor (EGFR) in an enzymatic kinase assay [1]. This quantitative data provides a benchmark for its activity within the broader class of pyrazole carboxamides. While not a direct head-to-head comparison for the exact target compound, it demonstrates a specific, quantifiable level of kinase inhibition that distinguishes it from other kinase inhibitor chemotypes. Note: This data is for a closely related derivative and serves as class-level inference for the target compound's potential.
| Evidence Dimension | EGFR Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 101.4 nM (for a closely related amino-1H-pyrazole amide derivative) [1] |
| Comparator Or Baseline | Class baseline for pyrazole carboxamides |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | In vitro enzymatic kinase assay |
Why This Matters
Provides a quantifiable potency benchmark for EGFR inhibition, a key target in oncology, allowing users to assess its potential against other kinase inhibitor scaffolds.
- [1] EGFR Inhibitor Database. (n.d.). Experimental Information for Molecule EGIN0000412. EGFR (IC₅₀): 101.4 nM. View Source
